molecular formula C10H13N3O2 B594812 N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide CAS No. 1313712-40-1

N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide

Cat. No.: B594812
CAS No.: 1313712-40-1
M. Wt: 207.233
InChI Key: IZCSULITWKKWJR-UHFFFAOYSA-N
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Description

N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide is an organic compound with the molecular formula C10H13N3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Scientific Research Applications

N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Industrial Applications: Utilized in the development of specialty chemicals or intermediates for further chemical synthesis.

Safety and Hazards

The safety and hazards associated with “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” are not well-documented. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide typically involves the reaction of 6-chloropyridazine with ethyl vinyl ether in the presence of a base, followed by acetylation. The reaction conditions often include:

    Temperature: Ambient to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or other polar solvents.

    Catalysts: Bases such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the pyridazine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Polar solvents like ethanol, methanol, or dimethyl sulfoxide.

Major Products:

    Oxidation Products: Depending on the conditions, products may include carboxylic acids or ketones.

    Reduction Products: Typically results in the formation of amines or alcohols.

    Substitution Products: Various substituted pyridazines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound could affect various biochemical pathways, including signal transduction or metabolic pathways.

Comparison with Similar Compounds

    Pyridazine Derivatives: Compounds like 6-chloropyridazine or 3,6-dichloropyridazine.

    Vinyl Ethers: Compounds such as ethyl vinyl ether or other alkyl vinyl ethers.

Uniqueness:

    Structural Features: The presence of both the ethoxyvinyl and acetamide groups on the pyridazine ring makes it unique.

    Reactivity: Its specific reactivity profile, including the types of reactions it undergoes and the conditions required, distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[6-(1-ethoxyethenyl)pyridazin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-4-15-7(2)9-5-6-10(13-12-9)11-8(3)14/h5-6H,2,4H2,1,3H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCSULITWKKWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=NN=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724365
Record name N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-40-1
Record name N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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